6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
Description
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-12-6-13(2)24-22(23-12)32-11-15-9-16(25)19(10-30-15)31-21(26)14-7-17(27-3)20(29-5)18(8-14)28-4/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMOODLTTBSHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that exhibits notable biological activities. This article explores its synthesis, structural characteristics, and biological properties, drawing on diverse research findings and case studies.
Structural Characteristics
The compound features a pyrimidine ring linked via a thioether to a pyranone structure, which is further esterified with a trimethoxybenzoate moiety. Its molecular formula is with a molecular weight of approximately 428.5 g/mol. The unique combination of these structural elements suggests potential for various biological interactions.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyran derivatives possess significant antimicrobial properties. For example, 4H-pyrans have been evaluated for their effectiveness against Mycobacterium bovis and other pathogens, indicating potential use in treating infections .
- Anticancer Properties : Similar compounds have demonstrated anticancer activity through various mechanisms, including apoptosis induction in cancer cells. The presence of the pyrimidine and pyran structures may enhance this activity due to their ability to interact with cellular targets involved in cancer proliferation .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in managing chronic inflammatory conditions. The modulation of inflammatory pathways by such compounds could be attributed to their structural diversity and ability to interact with multiple biological targets .
Case Studies
Several studies highlight the biological efficacy of related compounds:
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Scientific Research Applications
Structural Characteristics
This compound is characterized by a complex structure that integrates:
- A pyrimidine moiety, which is known for its biological activity.
- A pyran core that contributes to its chemical reactivity.
- A benzoate group that enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 395.46 g/mol. This complexity allows for diverse interactions with biological targets, making it a subject of interest in drug development.
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Properties
-
Enzyme Inhibition
- The thioether linkage present in the compound is hypothesized to enhance its ability to act as an enzyme inhibitor. This mechanism is crucial in the design of drugs targeting specific enzymes involved in disease pathways, such as kinases or proteases.
Biological Research Applications
- Targeted Drug Delivery
- Biological Interaction Studies
- Pharmacokinetics and Toxicology
Table: Summary of Key Studies on 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on three key features: (1) the benzoate substituent, (2) the pyrimidine-thioether linkage, and (3) the heterocyclic core.
Substituent Variations on the Benzoate Group
- Bromine’s electronegativity may enhance interactions with hydrophobic protein pockets compared to the trimethoxy group’s bulkiness .
- Methyl 3,4,5-trimethoxybenzoate derivatives: These simpler analogs lack the pyran-pyrimidine scaffold but exhibit moderate anticancer activity against melanoma cells, suggesting the trimethoxy group alone contributes to cytotoxicity .
Table 1: Benzoate Substituent Effects
*Calculated using ChemAxon software.
Pyrimidine-Thioether Linkage
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :
This compound shares the pyrimidine-thioether motif but replaces the pyran core with an acetate ester. The thietane ring introduces conformational rigidity, which may affect pharmacokinetics .
Table 2: Thioether vs. Amide Analogs
Heterocyclic Core Modifications
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :
This thiazolo-pyrimidine derivative exhibits a flattened boat conformation in its pyrimidine ring, promoting planar interactions with biological targets. The 2,4,6-trimethoxybenzylidene group enhances π-π stacking, a feature absent in the target compound’s pyran core . - 2-Aryl-4-(3,4,5-trimethoxy-benzoyl)-1,2,3-triazol analogs :
These triazole-containing compounds demonstrate potent tubulin inhibition (IC50: 0.1–1 μM), highlighting the importance of the trimethoxybenzoyl group in disrupting microtubule assembly .
Table 3: Core Structure Impact on Bioactivity
Q & A
Q. What are the key structural features of the compound, and how do they influence its chemical reactivity?
The compound combines a pyran ring, a pyrimidine-thioether linkage, and a 3,4,5-trimethoxybenzoate group. The thioether bridge enhances stability against hydrolysis compared to oxygen-based ethers, while the trimethoxybenzoate moiety increases lipophilicity, influencing solubility and membrane permeability. Structural analogs (e.g., chloro- or fluoro-substituted benzoates) show altered reactivity and bioactivity due to electronic effects .
| Analog Substituent | Key Property Change |
|---|---|
| 3,4,5-Trimethoxy | High lipophilicity |
| 2-Fluoro () | Increased polarity |
| 4-Chloro () | Enhanced electrophilicity |
Q. What synthetic methodologies are typically employed for synthesizing this compound?
Synthesis involves multi-step reactions:
- Step 1: Formation of the pyran-4-one core via cyclocondensation.
- Step 2: Thioether linkage using a pyrimidine-thiol derivative under basic conditions.
- Step 3: Esterification with 3,4,5-trimethoxybenzoyl chloride. Critical parameters include pH control (7.5–8.5) and anhydrous solvents (e.g., DMF) to prevent hydrolysis . Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) .
Q. What analytical techniques are essential for confirming the structure and purity of the compound?
- NMR Spectroscopy: Assigns proton environments (e.g., pyran C=O at δ 170–175 ppm in ¹³C NMR) .
- Mass Spectrometry: Confirms molecular weight (e.g., ESI-MS m/z 487.4 [M+H]⁺) .
- X-ray Crystallography: Resolves 3D conformation, such as dihedral angles between pyran and pyrimidine rings (e.g., 80–85°) .
Q. What initial biological screening assays are appropriate for this compound?
- Enzyme Inhibition: Test against kinases or esterases using fluorogenic substrates .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., IC₅₀ values in µM range) .
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers design analogs to investigate structure-activity relationships (SAR)?
- Substituent Variation: Replace the trimethoxybenzoate with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Linkage Modification: Replace thioether with sulfoxide/sulfone to study oxidation-state impacts on bioactivity .
- Stereochemical Probes: Synthesize enantiomers via chiral catalysts to assess stereoselective interactions .
Q. How to resolve contradictions in biological activity data between the compound and its structural analogs?
- Orthogonal Assays: Compare results from enzyme inhibition (e.g., IC₅₀) and cellular viability assays to rule out off-target effects .
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., binding free energy calculations for trimethoxy vs. fluoro analogs) .
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .
Q. What strategies optimize reaction yield and purity during synthesis?
- Solvent Optimization: Use polar aprotic solvents (e.g., DMSO) for thioether formation to enhance nucleophilicity .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for esterification efficiency .
- Workup Protocols: Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product (>98%) .
Q. How to determine the three-dimensional conformation and its impact on bioactivity?
- Single-Crystal X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing the pyran ring) .
- Circular Dichroism (CD): Analyze chiral centers in synthetic intermediates .
- Docking Studies: Map compound orientation in protein active sites (e.g., COX-2 or HDACs) using AutoDock Vina .
Q. How to assess the compound’s stability under various pH and temperature conditions?
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH at 37°C for 24h, monitor via HPLC .
- Oxidative Stress: Treat with 3% H₂O₂, track sulfoxide formation by MS .
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; degradation <5% indicates shelf stability .
Q. What in vitro models are suitable for studying target engagement?
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified enzymes .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- CRISPR-Cas9 Knockout Models: Validate target specificity in cells lacking the putative receptor .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per requirements.
- All methodologies are derived from peer-reviewed studies in the provided evidence.
- Data tables are simplified for clarity; full experimental details are available in cited references.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
